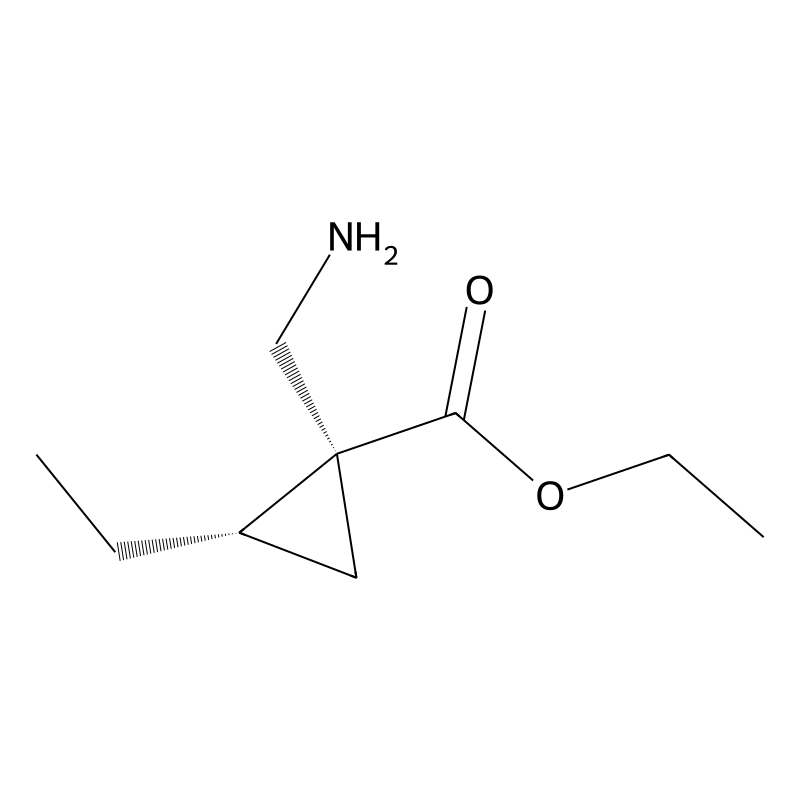Ethyl (1S,2S)-1-(aminomethyl)-2-ethylcyclopropane-1-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Ethyl (1S,2S)-1-(aminomethyl)-2-ethylcyclopropane-1-carboxylate is a chiral compound belonging to the class of cyclopropane derivatives. Its structure features a cyclopropane ring with an ethyl group and an aminomethyl substituent, along with a carboxylate functional group. The unique arrangement of these functional groups contributes to its distinctive chemical properties and potential biological activities. Cyclopropane compounds are characterized by their strained ring structure, which influences their reactivity and interactions in chemical processes.
- Oxidation: The carboxylate group can be oxidized to form various derivatives, such as carboxylic acids.
- Reduction: The compound can be reduced to yield alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution Reactions: The ethyl or carboxylate groups can be substituted with other functional groups under specific conditions, utilizing reagents such as halogens or nucleophiles.
The mechanisms of these reactions often involve the formation of reactive intermediates that can further participate in additional transformations .
The biological activity of ethyl (1S,2S)-1-(aminomethyl)-2-ethylcyclopropane-1-carboxylate is linked to its interaction with various molecular targets. The compound's structure allows it to participate in hydrogen bonding and ionic interactions with biological molecules, potentially influencing their activity. Research into its specific biological effects is ongoing, but compounds with similar structures have shown promise in pharmacological applications, particularly in areas like neuropharmacology and medicinal chemistry .
Several synthetic routes have been developed for the preparation of ethyl (1S,2S)-1-(aminomethyl)-2-ethylcyclopropane-1-carboxylate:
- Cyclopropanation Reactions: This method typically involves the cyclopropanation of alkenes using diazo compounds or carbene intermediates. This process is favored for its efficiency and ability to produce chiral centers.
- Multi-step Synthesis: A more complex approach may involve multiple steps including the formation of the cyclopropane ring followed by functionalization to introduce the aminomethyl and ethyl groups.
Industrial production often employs optimized conditions for high yield and purity, utilizing techniques such as continuous flow reactors and advanced purification methods .
Ethyl (1S,2S)-1-(aminomethyl)-2-ethylcyclopropane-1-carboxylate has potential applications in various fields:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.
- Chemical Research: The compound's unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
- Agricultural Chemistry: Similar compounds have been investigated for use as agrochemicals or plant growth regulators.
Research into its specific applications is still developing, but its unique properties suggest a wide range of potential uses .
Interaction studies involving ethyl (1S,2S)-1-(aminomethyl)-2-ethylcyclopropane-1-carboxylate focus on how the compound interacts with biological macromolecules. These studies aim to elucidate its mechanism of action at the molecular level, including binding affinities and effects on enzymatic activity. Such investigations are crucial for understanding its therapeutic potential and guiding further development in drug discovery .
Several compounds share structural similarities with ethyl (1S,2S)-1-(aminomethyl)-2-ethylcyclopropane-1-carboxylate. Here are some notable examples:
| Compound Name | Structure Features | Distinguishing Characteristics |
|---|---|---|
| Cyclopropane-1-carboxylic acid | Lacks the ethyl group | Less sterically hindered; simpler reactivity profile |
| 2-Methylcyclopropane-1-carboxylic acid | Contains a methyl group | Alters steric properties; different reactivity compared to ethyl derivative |
| 1-Aminocyclopropane-1-carboxylic acid | Contains an amino group instead of an aminomethyl group | More basic; different interaction profiles due to the amino group |
Ethyl (1S,2S)-1-(aminomethyl)-2-ethylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups, which imparts distinct chemical properties and reactivity compared to these similar compounds .








